Lipophilicity and Hydrogen-Bonding Profile Differentiation: CAS 2034241-33-1 vs. SB-203580 and 2-(1H-imidazol-1-yl)pyridine
CAS 2034241-33-1 exhibits a calculated partition coefficient (clogP) of 2.48 and possesses zero hydrogen bond donors (HBD = 0), contrasting with the prototypical pyridinyl imidazole p38 inhibitor SB-203580 (clogP ≈ 4.10; HBD = 1) and the minimal scaffold 2-(1H-imidazol-1-yl)pyridine (MW ~145 Da, significantly lower lipophilicity) [1]. The absence of hydrogen bond donors in CAS 2034241-33-1 is a notable feature: SB-203580 contains one imidazole NH donor, which contributes to both target binding and higher TPSA. The lower clogP of CAS 2034241-33-1 (2.48 vs. 4.10) predicts reduced non-specific protein binding and potentially improved aqueous solubility relative to SB-203580, while maintaining sufficient lipophilicity for membrane permeation [1][2]. The TPSA of 41.91 Ų for CAS 2034241-33-1 is below the typical 60–70 Ų threshold associated with poor oral absorption, consistent with favorable predicted permeability [1]. These data are derived from computational models and should be treated as predictions rather than experimentally measured values.
| Evidence Dimension | clogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.48 |
| Comparator Or Baseline | SB-203580: clogP = 4.10 (ACD/LogP); 2-(1H-imidazol-1-yl)pyridine: predicted clogP ≈ 1.0–1.5 (lower MW scaffold) |
| Quantified Difference | ΔclogP ≈ -1.62 log units vs. SB-203580; ΔclogP ≈ +1.0–1.5 log units vs. 2-(1H-imidazol-1-yl)pyridine core scaffold |
| Conditions | Computed values; SB-203580 data from ChemSpider ACD/LogP; target compound from EOS6182 computational database |
Why This Matters
A clogP difference of ~1.6 log units relative to SB-203580 predicts a ~40-fold difference in lipid-phase partitioning, which directly impacts non-specific binding, solubility, and membrane permeability in cellular assays.
- [1] EOS6182 computed properties database. 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine: clogP 2.48; TPSA 41.91; HBA 4; HBD 0; Rotatable Bonds 3. https://sildrug.ibb.waw.pl/ecbd/EOS6182/ (accessed April 2026). View Source
- [2] DrugMap (IDRB Lab). SB-203580 drug details: MW 377.4; xlogp 3.2; Rotatable Bonds 4; HBD 1; Lipinski Violations 0. https://drugmap.idrblab.net (accessed April 2026). View Source
